

Assaying cGMP levels in response to Tovinontrine treatment

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Compound of Interest		
Compound Name:	(Rac)-Tovinontrine	
Cat. No.:	B13439108	Get Quote

Application Note: Tovinontrine-Induced cGMP Elevation

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Introduction

Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vascular biology and hemoglobin production.[1][3] By inhibiting PDE9, Tovinontrine leads to an increase in intracellular cGMP levels, which has been investigated for its therapeutic potential in several diseases.[1]

Initially developed for the treatment of sickle cell disease (SCD) and beta-thalassemia, Tovinontrine showed promise in preclinical studies by increasing cGMP and fetal hemoglobin (HbF) in erythroid cell lines. However, subsequent Phase 2b clinical trials for these indications were discontinued due to a lack of significant clinical benefit. The focus of Tovinontrine's clinical development has since shifted to heart failure, where elevated cGMP levels are believed to have cardioprotective effects.

This application note provides a summary of the preclinical data demonstrating the effect of Tovinontrine on cGMP levels and offers a detailed protocol for assaying cGMP in response to



Tovinontrine treatment.

Data Presentation

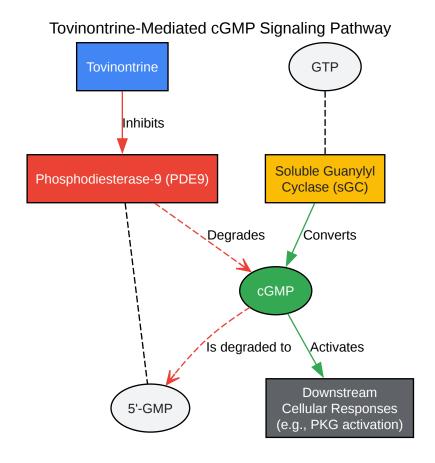
The following table summarizes the dose-dependent effect of Tovinontrine on cGMP levels in K562 erythroid cells after 6 hours of treatment, as reported in preclinical studies.

Tovinontrine Concentration (μΜ)	Mean cGMP Fold Increase (vs. DMSO control)
0.01	~1.5
0.1	~2.5
1	~4.0
10	~5.5
100	~6.0

Data is estimated from the graphical representation in "A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease" (Haematologica, 2020). For precise values, refer to the original publication.

Signaling Pathway





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Caption: Tovinontrine inhibits PDE9, preventing cGMP degradation.

Experimental Protocols

Protocol: Measuring cGMP Levels in Cultured Cells using a Competitive ELISA Kit

This protocol provides a general procedure for determining cGMP concentrations in cell lysates following treatment with Tovinontrine. It is based on the principles of a competitive enzymelinked immunosorbent assay (ELISA).

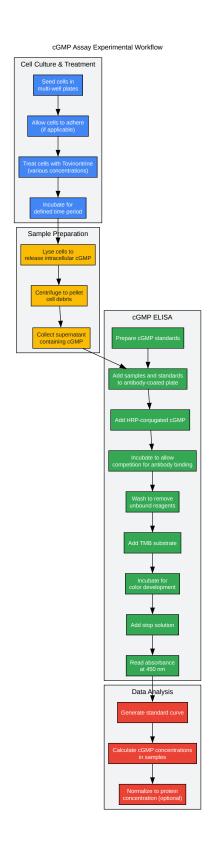
Materials:



- Tovinontrine
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., 0.1 M HCl with 1% Triton X-100)
- cGMP competitive ELISA kit
- Microplate reader capable of measuring absorbance at 450 nm
- Adherent or suspension cells (e.g., K562)
- Pipettes and tips
- Microcentrifuge
- Orbital shaker

Experimental Workflow:





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Caption: Workflow for measuring cGMP in Tovinontrine-treated cells.



Procedure:

- Cell Seeding and Treatment:
 - Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight if necessary.
 - Prepare a stock solution of Tovinontrine in a suitable solvent (e.g., DMSO).
 - Dilute the Tovinontrine stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
 - Remove the old medium from the cells and add the medium containing the different concentrations of Tovinontrine or the vehicle control.
 - Incubate the cells for the desired time period (e.g., 6 hours).
- Sample Preparation (Cell Lysis):
 - o After incubation, remove the treatment medium and wash the cells with ice-cold PBS.
 - Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-20 minutes.
 - Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
 - Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
 - Carefully collect the supernatant, which contains the intracellular cGMP.

cGMP ELISA:

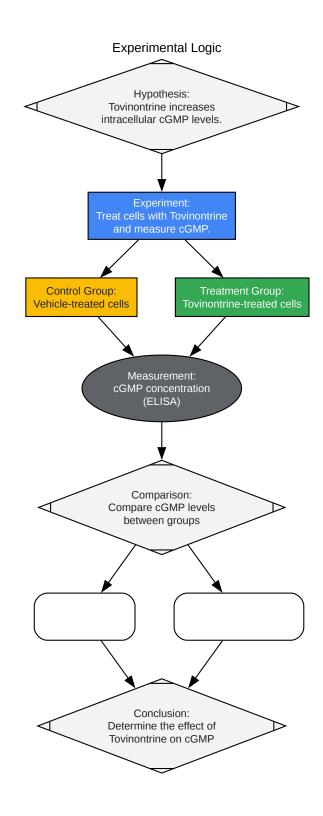
- Perform the cGMP ELISA according to the manufacturer's instructions. A general competitive ELISA procedure is as follows:
 - Prepare a standard curve using the provided cGMP standards.



- Add the prepared standards and cell lysate samples to the wells of the antibody-coated microplate.
- Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP in the samples and standards for binding to the primary antibody.
- Incubate the plate for the recommended time to allow for competitive binding.
- Wash the plate several times to remove any unbound reagents.
- Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
- Stop the reaction with a stop solution.
- Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
 - Use the standard curve to determine the concentration of cGMP in each of your samples.
 - If desired, normalize the cGMP concentration to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Logical Relationship of the Experiment





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Caption: Logical flow of the Tovinontrine cGMP assay experiment.



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References

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- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease PubMed [pubmed.ncbi.nlm.nih.gov]
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